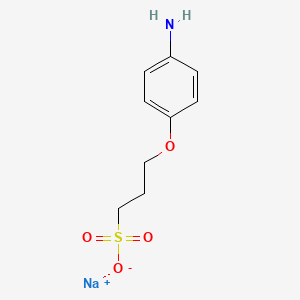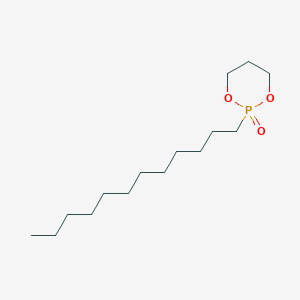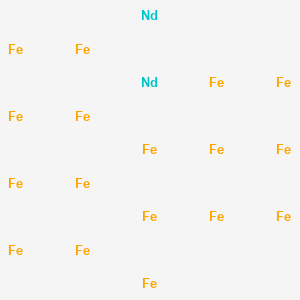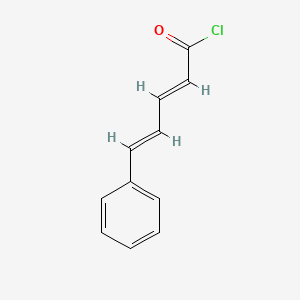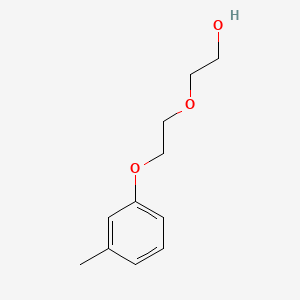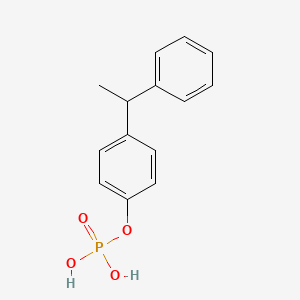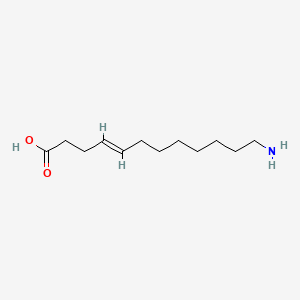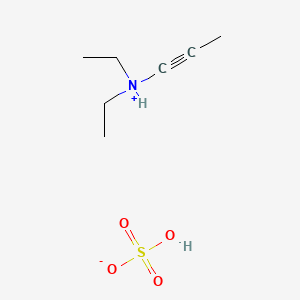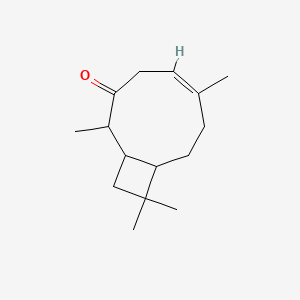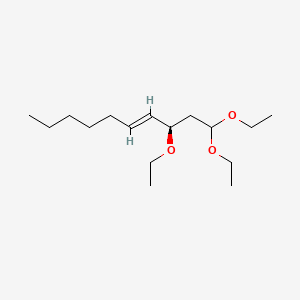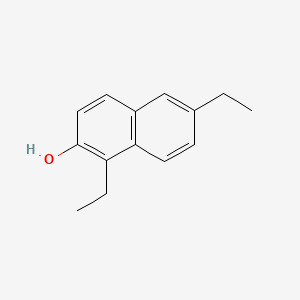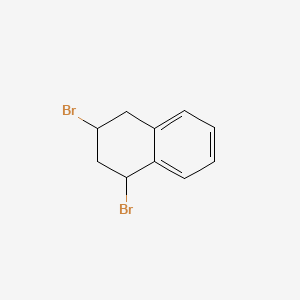
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are attached to the first and third carbon atoms of the tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride (CCI₄) under irradiation using a photochemical reaction apparatus. The reaction is carried out below 10°C to ensure the formation of the desired product. The resulting tetrabromide is then subjected to dehydrobromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones and other oxidized products.
Aplicaciones Científicas De Investigación
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the stability of the tetrahydronaphthalene ring.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-2,3,4,5-tetrahydronaphthalene
Uniqueness
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
94070-85-6 |
|---|---|
Fórmula molecular |
C10H10Br2 |
Peso molecular |
289.99 g/mol |
Nombre IUPAC |
1,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2 |
Clave InChI |
VUDWWNGBDAJKFX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2=CC=CC=C2C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


